molecular formula C10H17Cl2N3O B13630416 6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride

6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride

Cat. No.: B13630416
M. Wt: 266.16 g/mol
InChI Key: QJERRPJMMDCYMN-UHFFFAOYSA-N
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Description

6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride is a chemical compound with the molecular formula C10H15N3O.2HCl. It is a derivative of pyridine and morpholine, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride typically involves the reaction of 6-chloromethylpyridin-3-amine with morpholine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester
  • 6-(Morpholin-4-yl)pyridin-3-ylmethanol
  • 6-(Morpholin-4-yl)pyridazin-3-amine

Uniqueness

6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride is unique due to its specific combination of the pyridine and morpholine moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H17Cl2N3O

Molecular Weight

266.16 g/mol

IUPAC Name

6-(morpholin-4-ylmethyl)pyridin-3-amine;dihydrochloride

InChI

InChI=1S/C10H15N3O.2ClH/c11-9-1-2-10(12-7-9)8-13-3-5-14-6-4-13;;/h1-2,7H,3-6,8,11H2;2*1H

InChI Key

QJERRPJMMDCYMN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC=C(C=C2)N.Cl.Cl

Origin of Product

United States

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